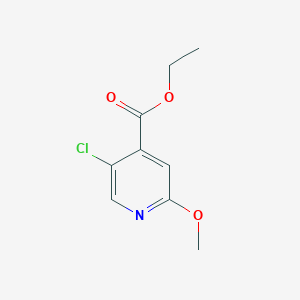

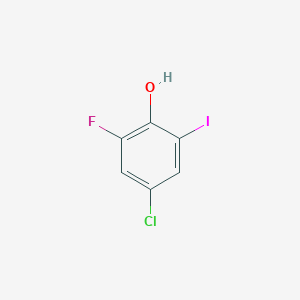

![molecular formula C14H10BrClN2 B6341326 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 910617-51-5](/img/structure/B6341326.png)

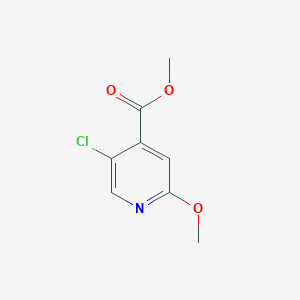

6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Descripción general

Descripción

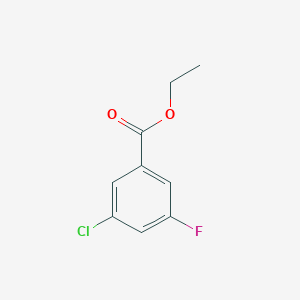

“6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 452967-47-4 . It has a molecular weight of 307.58 . The compound is a white to yellow solid .

Synthesis Analysis

Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H8BrClN2/c14-10-3-6-13-16-12 (8-17 (13)7-10)9-1-4-11 (15)5-2-9/h1-8H . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 307.58 . The InChI Code for this compound is 1S/C13H8BrClN2/c14-10-3-6-13-16-12 (8-17 (13)7-10)9-1-4-11 (15)5-2-9/h1-8H .Aplicaciones Científicas De Investigación

Corrosion Inhibition

6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine derivatives have been evaluated for their performance as corrosion inhibitors. For instance, in one study, these derivatives were tested against mild steel corrosion in hydrochloric acid environments. The inhibitors demonstrated high performance, with inhibition efficiencies reaching up to 90% in certain conditions. This was supported by various methods like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, alongside computational approaches (Saady et al., 2021).

Synthetic Chemistry

The compound has been involved in various synthetic chemistry applications. For example, halogenation processes involving imidazo[1,2-a]pyridine derivatives have been explored, which include pathways for bromination and chlorination. These processes are significant in the synthesis of various halogenated imidazo[1,2-a]pyridine derivatives with potential applications in pharmaceutical and materials science (Yutilov et al., 2005).

Antibacterial Activity

Imidazo[1,2-a]pyridine derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial activities. These compounds have shown significant potential in combating bacterial infections, indicating their usefulness in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Palladium-Catalyzed Reactions

The compound has been used in palladium-catalyzed reactions, such as direct C3 alkenylation of imidazo[1,2-a]pyridines. These reactions are crucial in the synthesis of various organic compounds, having wide-ranging applications in pharmaceuticals and materials chemistry (Koubachi et al., 2008).

Electronic Structure and Corrosion Inhibition Properties

Ab initio studies have been conducted to investigate the electronic structure of imidazole derivatives, including those related to this compound. These studies aim to understand their corrosion inhibition properties, which is crucial for their application in industrial settings (Sundari et al., 2018).

Mecanismo De Acción

Target of Action

It is known that imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Mode of Action

Biochemical Pathways

Imidazopyridine derivatives are known to possess various biological activities, indicating that they may interact with multiple biochemical pathways .

Análisis Bioquímico

Biochemical Properties

6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation. Additionally, this compound can bind to DNA and RNA, potentially interfering with transcription and translation processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases and polymerases. By binding to the active sites of these enzymes, the compound prevents their normal function, leading to disruptions in cellular processes such as DNA replication and repair . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to different cellular compartments, including the nucleus and cytoplasm . Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization to the mitochondria can influence mitochondrial function and induce apoptosis .

Propiedades

IUPAC Name |

6-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2/c1-9-6-11(15)7-18-8-13(17-14(9)18)10-2-4-12(16)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVZSCUIXRFTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.